2,2-difluoro-1-isocyanatopropane 2,2-difluoro-1-isocyanatopropane
Brand Name: Vulcanchem
CAS No.: 2649017-43-4
VCID: VC11486407
InChI: InChI=1S/C4H5F2NO/c1-4(5,6)2-7-3-8/h2H2,1H3
SMILES:
Molecular Formula: C4H5F2NO
Molecular Weight: 121.09 g/mol

2,2-difluoro-1-isocyanatopropane

CAS No.: 2649017-43-4

Cat. No.: VC11486407

Molecular Formula: C4H5F2NO

Molecular Weight: 121.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-difluoro-1-isocyanatopropane - 2649017-43-4

Specification

CAS No. 2649017-43-4
Molecular Formula C4H5F2NO
Molecular Weight 121.09 g/mol
IUPAC Name 2,2-difluoro-1-isocyanatopropane
Standard InChI InChI=1S/C4H5F2NO/c1-4(5,6)2-7-3-8/h2H2,1H3
Standard InChI Key AITXOIJGDDQEOX-UHFFFAOYSA-N
Canonical SMILES CC(CN=C=O)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2,2-difluoro-1-isocyanatopropane features a central carbon atom bonded to a difluoromethyl group (-CF₂), an isocyanate group (-NCO), and a methyl group (-CH₃). The fluorine atoms impart significant electronegativity, enhancing the compound’s stability and reactivity. The isocyanate group, a hallmark of this chemical class, enables nucleophilic addition reactions with alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2649017-43-4
Molecular FormulaC₄H₅F₂NO
Molecular Weight121.09 g/mol
IUPAC Name2,2-Difluoro-1-isocyanatopropane
Purity95%
Predicted CCS (Ų)134.2 (Nitrogen collision)

The compound’s linear geometry and fluorine substituents reduce steric hindrance, facilitating interactions in polymerization and cross-linking reactions.

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of 2,2-difluoro-1-isocyanatopropane would reveal a strong absorption band near 2270 cm⁻¹, characteristic of the isocyanate group’s asymmetric stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy would show distinct signals for the fluorine atoms (δ ~ -120 ppm in ¹⁹F NMR) and the methyl group (δ ~ 1.2 ppm in ¹H NMR). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting its polar nature.

Synthesis and Manufacturing

Advanced Methodologies

Recent advancements in organofluorine chemistry suggest potential for palladium-catalyzed C–H amination or fluorination reactions to introduce fluorine atoms post-synthesis. For instance, methodologies described in the synthesis of azetidine scaffolds—a class of strained nitrogen heterocycles—could be adapted to optimize stereochemical control in fluorinated isocyanates . Such approaches might involve:

  • Intermolecular Cyclization: Using fluorinated aldehydes and amines to form imine intermediates.

  • Electrophilic Fluorination: Introducing fluorine via reagents like Selectfluor®.

Industrial and Research Applications

Polyurethane and Polymer Chemistry

The compound’s isocyanate group is pivotal in polyurethane production, where it reacts with polyols to form urethane linkages. The fluorine atoms enhance thermal stability (up to 200°C) and chemical resistance, making it suitable for high-performance coatings and adhesives.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Isocyanates

Property2,2-Difluoro-1-IsocyanatopropaneIsopropyl Isocyanate
Thermal Stability (°C)200150
Hydrolytic ResistanceHighModerate
Reactivity with WaterSlowRapid

Pharmaceutical and Analytical Chemistry

In drug discovery, fluorinated isocyanates serve as derivatization agents to enhance the detectability of secondary alcohols in stereoisomeric analysis. Their electron-withdrawing fluorine atoms improve chromatographic resolution in mass spectrometry and HPLC . Additionally, the compound’s potential role in synthesizing bicyclic N-heterocycles—a focus of recent medicinal chemistry research—could enable access to novel bioactive scaffolds .

Future Directions and Research Gaps

Despite its promise, critical gaps remain in understanding 2,2-difluoro-1-isocyanatopropane’s environmental impact and long-term stability. Future studies should prioritize:

  • Eco-Toxicological Assessments: Degradation pathways and bioaccumulation potential.

  • Catalytic Synthesis: Developing phosgene-free routes to improve sustainability.

  • Polymer Blends: Exploring synergies with silicone or epoxy resins for aerospace applications.

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